4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of chlorinated aromatic compounds. This compound is characterized by the presence of both chloro and methanesulfonyl groups attached to a pyrimidine ring, along with a carboxylate ester functionality. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the 4-chloro-3-methylphenyl precursor. This precursor is then subjected to a series of reactions to introduce the chloro and methanesulfonyl groups onto the pyrimidine ring. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Hydrolysis: The ester functionality can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, or sulfides .
Scientific Research Applications
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar chloro and methyl groups but lacking the pyrimidine and methanesulfonyl functionalities.
5-Chloro-2-methanesulfonylpyrimidine: Contains the pyrimidine and methanesulfonyl groups but lacks the 4-chloro-3-methylphenyl moiety.
Uniqueness
4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H10Cl2N2O4S |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-7-5-8(3-4-9(7)14)21-12(18)11-10(15)6-16-13(17-11)22(2,19)20/h3-6H,1-2H3 |
InChI Key |
VFKIVPUOFYGEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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